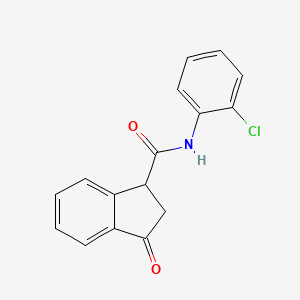

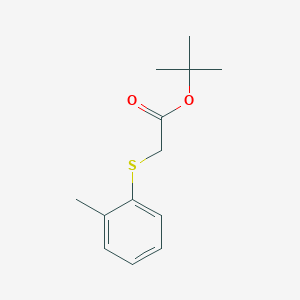

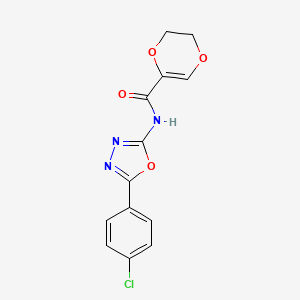

1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The quest for novel compounds with potential biological activities often leads to the exploration and synthesis of derivatives of known bioactive scaffolds. Quinoline and its derivatives, for example, have been widely studied for their diverse biological activities, leading to the synthesis of various novel compounds, including azetidine-3-carboxamide derivatives.

Synthesis Analysis

The synthesis of novel carboxamide derivatives often involves the condensation of amino-quinolinones with benzoic acid derivatives in the presence of catalysts like dry pyridine and coupling agents such as silicon tetrachloride. This method has been utilized to generate compounds with promising antimicrobial and antitubercular activities (Kumar et al., 2014).

Molecular Structure Analysis

The structural confirmation of synthesized compounds is crucial and is usually achieved through spectroscopic methods such as IR, 1H NMR, and mass spectra. Detailed structural analysis can provide insights into the molecule's configuration and potential interaction sites with biological targets (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

Quinoline derivatives can participate in various chemical reactions, offering pathways to modify the compound for enhanced biological activity. For instance, tailored quinolinones have been used as surrogates in Passerini and Ugi-type reactions, showcasing the versatility of quinoline scaffolds in synthesizing novel bioactive molecules (Madhu et al., 2022).

Physical Properties Analysis

The physical properties of synthesized compounds, such as solubility and crystallinity, can influence their biological activity and bioavailability. These properties are often characterized through crystallographic studies and solubility tests, aiding in the optimization of pharmacological profiles.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, are critical for understanding the compound's behavior in biological systems. Studies focusing on the reactivity of quinoline derivatives with DNA or proteins can shed light on their mechanism of action and potential therapeutic applications (Snyderwine et al., 1988).

科学的研究の応用

Antimicrobial and Antitubercular Activities

1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide derivatives have shown significant potential in antimicrobial and antitubercular applications. Research indicates that novel substituted N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives exhibit promising antibacterial, antifungal, and antitubercular activities. These compounds are synthesized from substituted 3-acetyl coumarin, demonstrating their effectiveness against various microbial strains through mechanisms such as inhibiting microbial cell wall synthesis or interfering with essential microbial enzymes (Kumar et al., 2014).

Anti-Inflammatory and Analgesic Properties

The quinoline derivatives bearing azetidinones scaffolds, similar to 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These derivatives are found to be effective in reducing inflammation and pain in preclinical models, suggesting their potential use in treating conditions like arthritis and other inflammatory diseases (Gupta & Mishra, 2016).

Anticancer Applications

Compounds related to 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide have been explored for their potential anticancer activities. A concise formal synthesis approach has been developed for derivatives like luotonin A, which is an antitumor alkaloid. This synthesis involves Lewis acid-catalyzed reactions and provides a pathway to develop novel anticancer agents by exploiting the quinoline scaffold (Osborne & Stevenson, 2002).

Antimicrobial Activity

Further research into quinoline derivatives has shown their significant antimicrobial activity. For instance, 7-(2-Aminomethyl-1-azetidinyl)-4-oxoquinoline-3-carboxylic acids have been identified as potent antibacterial agents, showcasing strong activity against various bacterial strains. These findings highlight the broad-spectrum antimicrobial potential of quinoline derivatives (Fujita et al., 1998).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of new quinoline derivatives continue to be a rich area of research. These derivatives, including those with azetidinone scaffolds integrated with various moieties like quinoline, pyrazole, and benzofuran, have been synthesized and analyzed for their antimicrobial properties. Such research efforts contribute to the development of novel compounds with potential therapeutic applications (Idrees et al., 2020).

Safety And Hazards

- Specific safety information would depend on experimental results and toxicity studies.

- Always handle chemical compounds with proper precautions.

将来の方向性

- Investigate the compound’s pharmacological activity and explore potential applications.

- Optimize synthesis routes and evaluate new structural prototypes.

Please note that this analysis is based on available information, and further research may be necessary to fully understand the compound’s properties and potential. 🌟

特性

IUPAC Name |

1-acetyl-N-quinolin-6-ylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10(19)18-8-12(9-18)15(20)17-13-4-5-14-11(7-13)3-2-6-16-14/h2-7,12H,8-9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEGFIYBFDIIJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2487720.png)

![(2-Bromo-5-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2487721.png)

![Butyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)

![Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2487726.png)

![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2487736.png)